3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is an organic compound characterized by a cyclobutane ring substituted with a benzyloxy group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol typically involves the reaction of a suitable cyclobutane precursor with benzyl alcohol under specific conditions. One common method involves the use of benzyl trichloroacetimidate for the alkylation of the cyclobutane ring . The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate (BF3·OEt2) in a solvent like dichloromethane, with molecular sieves to remove water and promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective and sustainable industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce various alcohols .
Scientific Research Applications
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. For instance, the benzyloxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)pyridin-2-amine: Shares the benzyloxy group but differs in the core structure, leading to different chemical properties and applications.
2,2-Dimethylcyclobutan-1-ol:
Uniqueness
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is unique due to the combination of the benzyloxy group and the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Biological Activity
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-ol is a cyclobutane derivative characterized by its unique structural features, including a benzyloxy group and two methyl substituents on the cyclobutane ring. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The molecular formula is C13H18O2, with a molecular weight of approximately 206.29 g/mol.
The specific structure of this compound contributes to its reactivity and potential applications in various fields. Its strained cyclobutane ring often leads to unique reactivity patterns compared to more stable cyclic compounds. The IUPAC name for this compound reflects its stereochemistry, which is critical for understanding its biological interactions.
Property | Value |
---|---|
Molecular Formula | C13H18O2 |
Molecular Weight | 206.29 g/mol |
CAS Number | 17139-85-4 |
IUPAC Name | (1S,3R)-3-(benzyloxy)-2,2-dimethylcyclobutan-1-ol |
Biological Activity Overview
While specific biological activity data for this compound is limited, related compounds have been extensively studied. The biological activity of cyclobutane derivatives often includes:
- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains.
- Anticancer Activity : Some derivatives are being investigated for their potential to inhibit cancer cell proliferation.
The mechanisms underlying these activities typically involve interactions with specific enzymes or receptors within biological pathways.
Case Studies and Research Findings
Research on cyclobutane derivatives provides insights into the potential applications of this compound:
-
Antimicrobial Studies :
- A study on structurally similar compounds indicated that certain benzyloxy derivatives exhibit significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could also possess similar properties .
-
Anticancer Research :
- Compounds with similar structural motifs have been evaluated for their ability to induce apoptosis in cancer cells. For instance, derivatives that interact with cellular signaling pathways have shown promise in inhibiting tumor growth .
- Enzyme Interaction :
Comparative Analysis with Similar Compounds
The following table summarizes some notable compounds that share structural similarities with this compound and their associated biological activities:
Compound Name | Structural Differences | Biological Activity |
---|---|---|
cis-3-benzyloxy-cyclobutanol | Lacks the two methyl groups present in the target compound | Antimicrobial activity noted |
trans-3-benzyloxy-2,2-dimethylcyclobutanol | Differs in stereochemistry | Potential anticancer properties |
cis-3-benzyloxy-2-methyl-cyclobutanol | Contains only one methyl group | Limited studies on biological activity |
Synthesis and Applications
The synthesis of this compound typically involves cyclization reactions of benzyloxy-substituted precursors. Common methods include:
- Cyclization Reactions : Utilizing appropriate catalysts and reaction conditions to achieve the desired compound.
Potential applications extend beyond pharmaceuticals; this compound may serve as a building block in organic synthesis due to its unique reactivity.
Properties
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKWKWODHKPZTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.